molecular formula C18H25N3O2 B2459145 N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-propylpentanamide CAS No. 941923-67-7

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-propylpentanamide

Cat. No. B2459145
CAS RN: 941923-67-7
M. Wt: 315.417
InChI Key: NUKDUWAQPYUAKP-UHFFFAOYSA-N
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Description

“N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-propylpentanamide” is a chemical compound with the molecular formula C17H14IN3O2 . It has an average mass of 419.216 Da and a monoisotopic mass of 419.013062 Da .


Synthesis Analysis

The synthesis of similar compounds involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound .


Molecular Structure Analysis

The molecular structure of this compound is based on the pyrido[1,2-a]pyrimidin-4-one core . The 4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl moiety is a key structural feature .


Chemical Reactions Analysis

An operationally simple reaction, metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one, has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%). This reaction proceeds under mild conditions, can be executed in gram scale, and also highlights broad functional group tolerance .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C17H14IN3O2 and a molecular weight of 419.216 Da .

Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activity

  • Synthesis and Evaluation for Insecticidal and Antibacterial Potential : A study focused on the synthesis of pyrimidine linked pyrazole heterocyclics, demonstrating their potential for insecticidal and antimicrobial activities. This research underscores the importance of such compounds in developing new pesticides and antibiotics (Deohate & Palaspagar, 2020).

  • Antibacterial Activity of Pyrido[2,3-d]pyrimidin-4(1H)-ones : Another study reported on the synthesis of 2-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones and their evaluation for antibacterial activity. This highlights the potential therapeutic applications of these compounds in treating bacterial infections (Narayana et al., 2009).

  • Investigation of Molecular Structure and Hydrogen-bond Effects : Research into the structural properties of sulfamethazine Schiff-base derivatives, including N-(4,6-dimethyl-pyrimidin-2-yl) compounds, has provided insight into the importance of hydrogen bonding in molecular recognition and stability. Such understanding is crucial for designing effective drug molecules (Mansour & Ghani, 2013).

Applications in Supramolecular Chemistry and Materials Science

  • Dimerization via Quadruple Hydrogen Bonding : A study on ureidopyrimidones, including derivatives of 6-methyl-2-butylureidopyrimidone, demonstrated strong dimerization capabilities through quadruple hydrogen bonding. This property is significant for the development of supramolecular assemblies and materials with novel properties (Beijer et al., 1998).

  • Photophysical Properties and pH-Sensing Application : The design and synthesis of pyrimidine-phthalimide derivatives showcase the potential of these compounds in applications such as solid-state fluorescence emission and pH sensing. The ability to tune photophysical properties through molecular design opens up new avenues for sensor development and optoelectronic applications (Yan et al., 2017).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, similar compounds have shown to bind into the active site of integrase (IN), a key enzyme in the HIV-1 virus life cycle .

properties

IUPAC Name

N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-propylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-5-7-14(8-6-2)17(22)20-16-13(4)19-15-10-9-12(3)11-21(15)18(16)23/h9-11,14H,5-8H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKDUWAQPYUAKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NC1=C(N=C2C=CC(=CN2C1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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